1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl-
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Overview
Description
1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with propenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the substituents play a crucial role in determining the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: A related compound with similar structural features but different substituents.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-: Another triazine derivative with distinct chemical properties.
Uniqueness
1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- stands out due to its unique combination of substituents, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Properties
CAS No. |
90331-45-6 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
5,6-dimethyl-N-prop-2-enyl-1,2,4-triazine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c1-4-5-10-9(14)8-11-6(2)7(3)12-13-8/h4H,1,5H2,2-3H3,(H,10,14) |
InChI Key |
SLFAVUGXAUULSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)C(=O)NCC=C)C |
Origin of Product |
United States |
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